5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole
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Overview
Description
5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Other methods include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . In anti-tubercular applications, it targets enzymes critical for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the isoxazole moiety.
Isoxazole: Contains the isoxazole ring but lacks the benzothiazole moiety.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Uniqueness
5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole is unique due to its combined benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H8N2OS |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3 |
InChI Key |
MLAXOAVBJMLYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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